Stereoconservative Suzuki Cross-Coupling Advantage
In a direct comparative study, enantiopure 2,2′-dibromo-1,1′-binaphthyl underwent palladium-catalyzed Suzuki diarylation with substantially superior stereochemical integrity compared to its 2,2′-diiodo analog. The dibromide preserved 95% enantiomeric excess (e.e.) in the diarylated product, whereas the diiodide under identical conditions suffered near-complete racemization, yielding only 7% e.e. [1]. The corresponding ditriflate gave no reaction at all, establishing the dibromo derivative as the exclusive viable electrophile for stereoconservative Suzuki coupling at the binaphthyl 2,2′-positions [1].
| Evidence Dimension | Enantiomeric excess (e.e.) of diarylated product after Pd-catalyzed Suzuki coupling |
|---|---|
| Target Compound Data | 95% e.e. |
| Comparator Or Baseline | 2,2′-Diiodo-1,1′-binaphthyl: 7% e.e.; 2,2′-Ditriflate-1,1′-binaphthyl: no reaction |
| Quantified Difference | 88 percentage-point superiority in e.e. over diiodide; exclusive reactivity over ditriflate |
| Conditions | Pd(PPh₃) catalyst system; enantiopure binaphthyl 2,2′-dielectrophiles; reported in Juríček et al., J. Organomet. Chem. 2007 |
Why This Matters
For procurement decisions, this evidence excludes diiodo and ditriflate analogs as viable alternatives when stereochemical fidelity is critical—only the dibromide delivers configurationally intact products in synthetically useful yields.
- [1] Juríček, M.; Brath, H.; Kasák, P.; Putala, M. Study on the electronic effects on stereoconservativity of Suzuki coupling in chiral groove of binaphthyl. J. Organomet. Chem. 2007, 692, 5279–5284. View Source
